molecular formula C22H28N4O B11012041 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B11012041
M. Wt: 364.5 g/mol
InChI Key: CGKNEILIMNMLPK-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound featuring a benzimidazole and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the 1-methyl group.

    Formation of the Pyrrole Moiety: Pyrrole can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Coupling: The benzimidazole and pyrrole moieties are coupled through a cyclohexyl linker, which is introduced via a Grignard reaction or other suitable methods.

    Final Acylation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrole rings.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Both the benzimidazole and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrrole rings.

    Reduction: Reduced forms of the acetamide, potentially leading to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has potential as an antimicrobial agent. Its benzimidazole moiety is known for its antibacterial and antifungal properties .

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiviral, and anticancer activities .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety can inhibit enzymes by binding to their active sites, while the pyrrole ring can interact with cellular membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.

    Pyrrole Derivatives: Compounds such as tolmetin and ketorolac contain the pyrrole ring and are known for their anti-inflammatory properties.

Uniqueness

What sets N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide apart is the combination of both benzimidazole and pyrrole moieties in a single molecule, potentially offering a broader spectrum of biological activities and making it a versatile compound for various applications.

Properties

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C22H28N4O/c1-25-19-10-4-3-9-18(19)24-20(25)11-14-23-21(27)17-22(12-5-2-6-13-22)26-15-7-8-16-26/h3-4,7-10,15-16H,2,5-6,11-14,17H2,1H3,(H,23,27)

InChI Key

CGKNEILIMNMLPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCCCC3)N4C=CC=C4

Origin of Product

United States

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